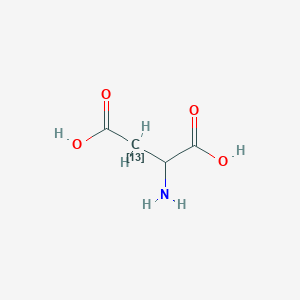

DL-Aspartic acid-3-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino(313C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583940 | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-56-5 | |

| Record name | Aspartic-3-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Cellular Metabolism: A Technical Guide to the Research Applications of DL-Aspartic Acid-3-13C

For Immediate Release

A Deep Dive into Metabolic Tracing with DL-Aspartic Acid-3-13C for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted applications of this compound, a stable isotope-labeled amino acid, in cutting-edge research. Primarily utilized as a metabolic tracer, this compound offers a powerful tool for elucidating the intricate workings of central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for quantifying protein dynamics. Its specific labeling at the C-3 position provides unique advantages for dissecting key enzymatic reactions and metabolic pathways, making it an invaluable asset in fields ranging from cancer biology to neuroscience.

Core Applications in Metabolic Research

This compound serves as a crucial tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing the 13C-labeled aspartic acid into cell cultures or in vivo models, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. This allows for the precise measurement of fluxes through interconnected metabolic pathways.

The primary applications of this compound include:

-

Probing the Tricarboxylic Acid (TCA) Cycle: Aspartate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. The 13C label from this compound can enter the TCA cycle via transamination to oxaloacetate, allowing researchers to trace its incorporation into citrate, malate, fumarate, and other cycle intermediates. This provides insights into TCA cycle activity and the contributions of different substrates to cellular energy production.[1][2][3][4][5]

-

Quantifying Protein Turnover: Through techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC), the incorporation of 13C-labeled amino acids into newly synthesized proteins can be measured over time. This allows for the determination of protein synthesis and degradation rates, providing a dynamic view of the proteome.

-

Internal Standard for Quantitative Analysis: Due to its distinct mass, this compound is an excellent internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It enables accurate quantification of endogenous aspartic acid and related metabolites in complex biological samples.

Data Presentation: Quantifying Metabolic Flux

The quantitative data derived from experiments using this compound is typically presented as the mass isotopomer distribution (MID) of downstream metabolites. This distribution reveals the percentage of each metabolite pool that contains a certain number of 13C atoms. From this data, metabolic flux rates can be calculated. The following table provides a representative example of how such data might be structured.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |

| Malate | M+1 | 15.2 ± 1.8 | 25.6 ± 2.3 |

| M+2 | 5.1 ± 0.6 | 8.9 ± 1.1 | |

| M+3 | 1.2 ± 0.2 | 2.5 ± 0.4 | |

| Fumarate | M+1 | 12.8 ± 1.5 | 22.1 ± 2.0 |

| M+2 | 4.5 ± 0.5 | 7.8 ± 0.9 | |

| M+3 | 1.0 ± 0.1 | 2.1 ± 0.3 | |

| Citrate | M+1 | 10.5 ± 1.2 | 18.9 ± 1.9 |

| M+2 | 3.8 ± 0.4 | 6.7 ± 0.8 | |

| Glutamate | M+1 | 8.9 ± 1.0 | 15.4 ± 1.6 |

| M+2 | 2.1 ± 0.3 | 4.2 ± 0.5 |

This table presents hypothetical data for illustrative purposes, based on the types of results obtained in metabolic flux analysis studies.

Experimental Protocols

Protocol 1: 13C Metabolic Flux Analysis using this compound and GC-MS

This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluence in standard growth medium.

- Replace the standard medium with a custom medium containing this compound at a known concentration (e.g., 100 µM). The medium should ideally lack unlabeled aspartic acid to maximize label incorporation.

- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Add a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C) and incubate at -80°C for 15 minutes to precipitate proteins and extract polar metabolites.

- Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

3. Sample Derivatization for GC-MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- To the dried sample, add 50 µL of acetonitrile (B52724) and 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation.

- Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.

- Allow the sample to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Use an appropriate GC column (e.g., Agilent DB-35) and temperature program to separate the derivatized amino acids and TCA cycle intermediates.

- Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.

5. Data Analysis:

- Integrate the peak areas for the different mass isotopomers of each metabolite.

- Correct the raw data for the natural abundance of 13C.

- Use the corrected mass isotopomer distributions to calculate metabolic flux rates using software such as INCA or Metran.

Protocol 2: Quantification of Protein Turnover using Pulsed SILAC (pSILAC) with this compound

This protocol provides a framework for measuring protein synthesis rates.

1. Cell Culture and Labeling:

- Culture two populations of cells. One population is grown in "light" medium containing unlabeled aspartic acid, while the other is grown in "heavy" medium where unlabeled aspartic acid is replaced with this compound.

- Ensure cells in the "heavy" medium undergo at least five to six doublings to achieve near-complete incorporation of the labeled amino acid into the proteome.

- For the "pulse" experiment, switch the cells from the "light" medium to the "heavy" medium.

- Harvest cells at various time points after the switch (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Protein Extraction and Digestion:

- Lyse the cells using a suitable lysis buffer and extract the proteins.

- Quantify the protein concentration in each sample.

- Combine equal amounts of protein from the "light" (time 0) and "heavy" (time > 0) samples.

- Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.

3. LC-MS/MS Analysis:

- Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the 13C label.

4. Data Analysis:

- Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light" and "heavy" peptide pairs.

- The ratio of the heavy to light peak intensities for each peptide reflects the proportion of newly synthesized protein at that time point.

- Calculate protein turnover rates by fitting the time-course data to kinetic models.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathway and experimental workflow described in this guide.

Caption: Tracing this compound through the TCA cycle.

Caption: Experimental workflow for pSILAC-based protein turnover analysis.

References

- 1. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]

- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

structure and properties of DL-Aspartic acid-3-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid-3-13C is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, the carbon atom at the 3-position (the β-carbon) is replaced with a ¹³C isotope. This specific labeling makes it a valuable tracer for metabolic studies, allowing researchers to follow the metabolic fate of the aspartate backbone in various biochemical pathways. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, with a focus on its use in metabolic flux analysis.

Structure and Properties

DL-Aspartic acid is a racemic mixture containing equal amounts of D-aspartic acid and L-aspartic acid. The L-isomer is one of the 22 proteinogenic amino acids, directly incorporated into proteins, while the D-isomer has more limited, though important, biological roles, including as a neurotransmitter.[1] The presence of the ¹³C isotope at the 3-position does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry and a unique signal in ¹³C NMR spectroscopy.

Physicochemical Properties

The following table summarizes the key physicochemical properties of DL-Aspartic acid and its isotopically labeled form.

| Property | Value | Reference |

| Chemical Formula | C₃¹³CH₇NO₄ | [2] |

| Molecular Weight | 134.10 g/mol | [2] |

| Exact Mass | 134.04088 g/mol | |

| CAS Number | 617-45-8 (unlabeled DL-Aspartic acid) | |

| Melting Point | >300 °C (decomposes) | |

| Appearance | White to off-white solid | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Solubility | Slightly soluble in water. | |

| pKa values (unlabeled) | α-carboxyl: 1.99, β-carboxyl (side chain): 3.90, α-amino: 9.90 | [1] |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of unlabeled DL-Aspartic acid in water (pH 7.0) shows distinct peaks for the different carbon atoms. The chemical shifts (δ) are approximately:

-

C1 (α-carboxyl): ~177-180 ppm

-

C2 (α-carbon): ~55 ppm

-

C3 (β-carbon): ~39 ppm

-

C4 (β-carboxyl): ~180 ppm

For DL-Aspartic acid-3-¹³C, the signal corresponding to the C3 carbon will be significantly enhanced and will exhibit coupling with adjacent protons.

Mass Spectrometry (MS)

In mass spectrometry, the incorporation of a ¹³C atom results in a mass shift of +1 Da compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled versus unlabeled aspartate and its downstream metabolites.

Metabolic Pathways and Applications

DL-Aspartic acid-3-¹³C is primarily used as a tracer in metabolic flux analysis (MFA) to investigate central carbon metabolism. Aspartate is a key metabolite that connects several major pathways, including the citric acid (TCA) cycle, amino acid biosynthesis, and gluconeogenesis.[1]

By introducing DL-Aspartic acid-3-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This information provides quantitative insights into the rates (fluxes) of metabolic reactions.

Key Metabolic Roles of Aspartate:

-

Precursor for Amino Acid Synthesis: In plants and microorganisms, aspartate is the precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.[1]

-

Anaplerosis and the TCA Cycle: Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate via transamination. Conversely, aspartate can be converted back to oxaloacetate, thus replenishing TCA cycle intermediates in a process known as anaplerosis.[1]

-

Urea (B33335) Cycle: Aspartate donates a nitrogen atom in the urea cycle, which is essential for the detoxification of ammonia.

-

Gluconeogenesis: Aspartate can be converted to oxaloacetate, which is a key precursor for the synthesis of glucose via gluconeogenesis.[1]

-

Purine and Pyrimidine Synthesis: The nitrogen atom from aspartate is incorporated into the rings of purines and pyrimidines during nucleotide biosynthesis.

The following diagram illustrates the central metabolic pathways involving aspartate.

Experimental Protocols

The primary experimental application of DL-Aspartic acid-3-¹³C is in ¹³C-based metabolic flux analysis. The general workflow for such an experiment is outlined below.

General Protocol for ¹³C-Metabolic Flux Analysis

This protocol provides a general framework for using DL-Aspartic acid-3-¹³C to study cellular metabolism. Specific parameters will need to be optimized for the biological system under investigation.

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest in a standard growth medium to the desired cell density or growth phase.

-

Replace the standard medium with a labeling medium containing DL-Aspartic acid-3-¹³C at a known concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.

-

Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the turnover rate of the metabolites of interest. A time-course experiment is often performed to ensure isotopic steady-state is reached.

2. Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cells in liquid nitrogen or using cold methanol.

-

Harvest the cells by centrifugation or scraping.

-

Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often chilled to -20°C or below.

-

Separate the metabolite-containing supernatant from the cell debris by centrifugation.

3. Protein Hydrolysis and Derivatization (for protein-bound amino acid analysis):

-

To analyze the isotopic enrichment in proteinogenic amino acids, the protein fraction of the cell pellet is hydrolyzed.

-

Resuspend the cell pellet in 6 M HCl and heat at ~100-110°C for 24 hours to break down proteins into their constituent amino acids.

-

Remove the acid by evaporation under a stream of nitrogen or by using a vacuum concentrator.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. Analytical Measurement (GC-MS or LC-MS):

-

Analyze the derivatized amino acid samples or the metabolite extracts by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectrometer is used to determine the mass isotopomer distribution for aspartate and other metabolites. This provides the raw data on the ¹³C labeling patterns.

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use a metabolic network model and computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.

-

The fitting process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

The following diagram provides a visual representation of this experimental workflow.

Conclusion

DL-Aspartic acid-3-¹³C is a powerful tool for researchers and scientists in the fields of metabolism, biochemistry, and drug development. Its specific isotopic labeling allows for the precise tracing of the aspartate carbon skeleton through interconnected metabolic pathways. By employing techniques such as metabolic flux analysis, the use of DL-Aspartic acid-3-¹³C can provide valuable quantitative data on cellular physiology and metabolic phenotypes in both healthy and diseased states. This in-depth understanding of metabolic networks is crucial for identifying novel drug targets and developing new therapeutic strategies.

References

Synthesis of ¹³C Labeled Aspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of ¹³C labeled L-aspartic acid, an essential tool in metabolic research, drug development, and clinical diagnostics. The guide details both enzymatic and chemical synthesis routes, offering experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific applications.

Introduction

Stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), are indispensable for tracing metabolic pathways, quantifying protein turnover, and elucidating enzyme mechanisms.[1] L-aspartic acid, a non-essential amino acid, plays a crucial role in the urea (B33335) cycle, nucleotide biosynthesis, and as a precursor to other amino acids.[2] Consequently, ¹³C labeled L-aspartic acid serves as a vital tracer in these studies. The synthesis of isotopically labeled aspartic acid can be broadly categorized into two main approaches: enzymatic synthesis, which offers high stereospecificity, and chemical synthesis, which provides versatility in labeling patterns.

Enzymatic Synthesis of ¹³C L-Aspartic Acid

The enzymatic synthesis of L-aspartic acid is the preferred industrial method due to its high yield and stereoselectivity, exclusively producing the biologically active L-isomer.[3] This method typically employs the enzyme L-aspartate ammonia-lyase (aspartase) or whole cells exhibiting aspartase activity to catalyze the addition of ammonia (B1221849) to fumaric acid.

Core Reaction

The core of the enzymatic synthesis is the reversible reaction catalyzed by aspartase (EC 4.3.1.1), which facilitates the stereospecific addition of an amino group to the double bond of fumarate (B1241708). To produce ¹³C labeled L-aspartic acid, a ¹³C labeled fumarate precursor is required.

Reaction:

¹³C₄-Fumaric Acid + NH₃ ---(Aspartase)--> [¹³C₄]-L-Aspartic Acid

Experimental Protocol: Enzymatic Synthesis using Immobilized Cells

This protocol is adapted from established methods for L-aspartic acid production using immobilized cells with high aspartase activity.[4][5][6]

1. Preparation of Immobilized Biocatalyst:

-

Escherichia coli cells overexpressing aspartase are typically used.

-

The cells are immobilized in a matrix such as polyacrylamide gel or carrageenan to enhance stability and allow for reuse.

2. Reaction Conditions:

-

Substrate Solution: Prepare a solution of ¹³C labeled ammonium (B1175870) fumarate. The concentration is typically in the range of 1 to 1.5 M. This can be prepared by reacting ¹³C₄-fumaric acid with an equimolar amount of ammonium hydroxide.

-

pH: The optimal pH for the aspartase reaction is around 8.5. The pH of the substrate solution should be adjusted accordingly.

-

Temperature: The reaction is typically carried out at a temperature between 30°C and 40°C for discontinuous processes and around 25°C for continuous flow setups.[4]

-

Reaction Vessel: A packed bed reactor containing the immobilized cell catalyst is commonly used for continuous production. For batch synthesis, a stirred tank reactor is suitable.

3. Synthesis Procedure (Batch Process): a. Add the ¹³C ammonium fumarate solution to the reactor containing the immobilized biocatalyst. b. Maintain the temperature at 37°C and the pH at 8.5 with gentle agitation. c. Monitor the reaction progress by measuring the decrease in fumarate concentration or the increase in L-aspartic acid concentration using techniques like HPLC. d. The reaction is typically run until near-quantitative conversion is achieved, which can take several hours to days depending on the enzyme activity and substrate concentration.[3]

4. Purification of ¹³C L-Aspartic Acid: a. Separation of Biocatalyst: If using a batch process, separate the immobilized cells by filtration or centrifugation. b. Precipitation: Adjust the pH of the reaction mixture to the isoelectric point of aspartic acid (pH 2.8) using an acid like hydrochloric acid or sulfuric acid. This will cause the L-aspartic acid to precipitate out of the solution.[7] c. Crystallization: Cool the solution to enhance crystallization. d. Isolation and Drying: Collect the L-aspartic acid crystals by filtration, wash with cold water, and dry under vacuum. e. Further Purification (Optional): For very high purity, ion-exchange chromatography can be employed.[7][8] The crude product is dissolved and loaded onto a cation exchange resin. After washing, the L-aspartic acid is eluted with a dilute ammonia solution.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate | ¹³C Ammonium Fumarate | [9] |

| Enzyme | Aspartase (from E. coli) | |

| Optimal pH | 8.5 | [4] |

| Optimal Temperature | 37°C (batch) | [4] |

| Substrate Concentration | 1.35 M | [4] |

| Yield | 77-95% (based on fumaric acid) | [3] |

| Isotopic Enrichment | >98% (dependent on precursor) | Assumed from precursor purity |

Chemical Synthesis of ¹³C L-Aspartic Acid

Chemical synthesis offers the flexibility to introduce ¹³C labels at specific positions within the aspartic acid molecule. The Strecker synthesis is a classic and versatile method for preparing amino acids.[10][11] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Core Reaction (Strecker Synthesis)

To synthesize ¹³C labeled aspartic acid via the Strecker synthesis, a ¹³C labeled starting material is required. For instance, to label the C4 carboxyl group, one could start with a precursor where the corresponding carbon is labeled. A plausible route involves starting with a labeled aldehyde.

Generalized Strecker Synthesis:

R-CHO + NH₃ + HCN → R-CH(NH₂)-CN + H₂O R-CH(NH₂)-CN + 2H₂O --(H⁺)--> R-CH(NH₂)-COOH + NH₃

Experimental Protocol: Asymmetric Strecker Synthesis of [4-¹³C]-L-Aspartic Acid (Conceptual)

This protocol is a conceptual adaptation of the asymmetric Strecker synthesis, aiming for enantiomerically enriched L-aspartic acid.

1. Preparation of the ¹³C-labeled Aldehyde Precursor:

-

A suitable three-carbon aldehyde with a protected carboxyl group at C3 and a ¹³C label at C1 (which will become C4 of aspartic acid) is required. An example would be a protected malic semialdehyde-¹³C.

2. Asymmetric Strecker Reaction: a. Imine Formation: React the ¹³C-labeled aldehyde with a chiral amine auxiliary in an appropriate solvent. b. Cyanide Addition: Treat the in-situ formed chiral imine with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a chiral α-aminonitrile. The chiral auxiliary directs the cyanide addition to favor one stereoisomer. c. Hydrolysis: Hydrolyze the aminonitrile and the protected carboxyl group under acidic conditions (e.g., refluxing with 6M HCl). This step also removes the chiral auxiliary.

3. Purification of ¹³C L-Aspartic Acid: a. Removal of Auxiliary: The chiral auxiliary can be recovered by extraction. b. Isolation of Aspartic Acid: The aqueous solution containing the amino acid is typically neutralized and then purified using ion-exchange chromatography.[7] c. Enantiomeric Purity Assessment: The enantiomeric excess of the final product should be determined using a chiral chromatography method.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Method | Asymmetric Strecker Synthesis | [10][12] |

| Starting Material | ¹³C-labeled aldehyde | Conceptual |

| Key Reagents | Chiral amine, Cyanide source | [12] |

| Yield | Variable, typically moderate | [12] |

| Isotopic Enrichment | >98% (dependent on precursor) | Assumed from precursor purity |

| Enantiomeric Excess | Can be high with optimized catalyst/auxiliary | [10] |

Signaling Pathways and Experimental Workflows

The synthesis of ¹³C labeled aspartic acid is often a prerequisite for its use in metabolic studies. Below are diagrams illustrating the general workflows for its synthesis and a simplified metabolic pathway where it plays a key role.

References

- 1. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of L-aspartic acid by means of immobilized Alcaligenes metalcaligenes cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 193.16.218.141 [193.16.218.141]

- 8. diaion.com [diaion.com]

- 9. researchgate.net [researchgate.net]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Labeled Aspartic Acid in Unraveling Metabolic Networks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled aspartic acid is a powerful tool in the field of metabolomics, enabling researchers to trace the intricate pathways of this non-essential amino acid and its contributions to central carbon and nitrogen metabolism. By replacing naturally abundant isotopes (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (such as ¹³C and ¹⁵N), scientists can meticulously track the metabolic fate of aspartic acid through complex biological systems. This guide provides a comprehensive overview of the applications of labeled aspartic acid, detailed experimental protocols, and quantitative data to facilitate a deeper understanding of cellular metabolism.

Core Metabolic Pathways Involving Aspartic Acid

Aspartic acid is a central node in several critical metabolic pathways. Its labeled forms are instrumental in elucidating the dynamics of these processes.

The Urea (B33335) Cycle

The urea cycle is a vital metabolic pathway that converts toxic ammonia, a byproduct of protein metabolism, into urea for excretion. Aspartate plays a crucial role by donating the second nitrogen atom for the synthesis of urea.[1][2] Labeled aspartic acid, particularly ¹⁵N-aspartic acid, allows for the direct tracing of this nitrogen atom into urea and its intermediates, providing quantitative insights into the cycle's efficiency and regulation.[1]

References

Unraveling the Tricarboxylic Acid Cycle: A Technical Guide to Using DL-Aspartic acid-3-13C as a Metabolic Probe

For Researchers, Scientists, and Drug Development Professionals

The Tricarboxylic Acid (TCA) cycle, a cornerstone of cellular metabolism, is a pivotal hub for energy production and a source of precursors for biosynthesis. Understanding the intricate fluxes through this cycle is paramount in various fields of biological research and drug development. This technical guide provides an in-depth exploration of the application of DL-Aspartic acid-3-13C as a stable isotope tracer to probe the complexities of the TCA cycle. Through a detailed examination of experimental protocols, quantitative data analysis, and visual representations of metabolic pathways, this document serves as a comprehensive resource for researchers seeking to employ this powerful technique.

Introduction to 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (13C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as isotopomer analysis, provides a detailed fingerprint of the metabolic state of the cells. This information is then used in conjunction with computational models to estimate the intracellular metabolic fluxes.[1][2][3]

This compound serves as a valuable probe for the TCA cycle due to its direct entry into the cycle as oxaloacetate upon transamination. The position of the 13C label at the C3 position of aspartate allows for the precise tracking of its metabolic fate, offering insights into both the oxidative and reductive pathways of the TCA cycle.

Data Presentation: Quantitative Insights into TCA Cycle Flux

The following tables summarize key quantitative data derived from studies utilizing 13C-labeled substrates to probe the TCA cycle. While specific flux data for this compound is often embedded within broader metabolic models, the presented data illustrates the types of quantitative information that can be obtained through 13C-MFA.

Table 1: Relative Fluxes of TCA Cycle and Related Pathways in HL-60 Cells

| Metabolic Flux | Undifferentiated HL-60 | Differentiated HL-60 | LPS-activated dHL-60 |

| Glucose Uptake | 100 | 45.1 | 68.4 |

| Glycolysis (Glucose to Pyruvate) | 182.2 | 82.2 | 124.6 |

| Pentose Phosphate Pathway | 17.8 | 7.9 | 12.8 |

| Pyruvate Dehydrogenase | 13.1 | 10.9 | 15.2 |

| Pyruvate Carboxylase | 3.6 | 2.9 | 4.1 |

| Glutamine to α-Ketoglutarate | 16.0 | 13.5 | 18.9 |

| TCA Cycle (α-KG to OAA) | 29.1 | 24.4 | 34.1 |

Data adapted from a study on HL-60 cells, demonstrating the changes in central carbon metabolism during differentiation and immune stimulation. Fluxes are normalized to the glucose uptake rate of undifferentiated HL-60 cells.[4]

Table 2: Fractional 13C Labeling of TCA Cycle Intermediates in HL-60 Cells from [U-13C4]aspartate and [U-13C5]glutamate

| Metabolite | [U-13C4]aspartate Labeling (%) | [U-13C5]glutamate Labeling (%) |

| Citrate | 84 | 91 |

| α-Ketoglutarate | 77 | 93 |

| Malate | 75 | 85 |

This table illustrates the incorporation of 13C from labeled aspartate and glutamate (B1630785) into key TCA cycle intermediates in differentiated HL-60 cells, indicating their role as carbon sources for the cycle.[4]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized yet detailed protocol for conducting a 13C labeling experiment using this compound to probe the TCA cycle. This protocol is a synthesis of methodologies described in various metabolic flux analysis studies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling and harvesting.

-

Media Preparation: Prepare the experimental medium. For suspension cells, this will be the labeling medium. For adherent cells, this will be used to replace the standard growth medium. The labeling medium should be identical to the standard growth medium, with the exception of the labeled substrate.

-

Tracer Introduction: Replace the standard medium with the labeling medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals but is typically in the physiological range.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of incubation is critical to achieve isotopic steady-state, where the fractional labeling of intracellular metabolites becomes constant. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest.[3]

Sample Quenching and Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. For adherent cells, this is typically done by aspirating the medium and adding ice-cold quenching solution (e.g., 80% methanol). For suspension cells, the cell suspension is rapidly centrifuged, the supernatant is removed, and the cell pellet is resuspended in the cold quenching solution.

-

Cell Lysis and Extraction: Lyse the cells (e.g., through sonication or freeze-thaw cycles) in the quenching solution. Centrifuge the lysate to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Analytical Methods: 13C-NMR and Mass Spectrometry

The dried metabolite extracts are then reconstituted in an appropriate solvent for analysis by either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

-

13C-NMR Spectroscopy: Provides detailed information about the positional distribution of 13C within a molecule (isotopomers). This is particularly useful for distinguishing between different metabolic pathways that may produce the same overall number of labeled carbons in a product but in different positions.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and can measure the mass isotopomer distribution (the fraction of molecules with a certain number of 13C atoms) of a wide range of metabolites. Tandem MS (MS/MS) can provide some positional information.

Mandatory Visualizations: Mapping the Metabolic Journey

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound as a TCA cycle probe.

Caption: Metabolic fate of this compound in the TCA cycle.

Caption: Experimental workflow for 13C metabolic flux analysis.

Caption: Oxidative vs. Reductive TCA cycle pathways from 13C-Aspartate.

Conclusion

This compound is a powerful and precise tool for interrogating the complexities of the TCA cycle. By combining stable isotope labeling with advanced analytical techniques like NMR and mass spectrometry, researchers can gain quantitative insights into metabolic fluxes that are critical for understanding cellular physiology in both health and disease. The detailed protocols and data presentation frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust metabolic studies, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutics.

References

- 1. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Machinery: An In-depth Technical Guide to Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as a powerful and indispensable tool in modern biological and biomedical research. By enabling the precise tracking of atoms through intricate metabolic networks, this technique offers unparalleled insights into the dynamic nature of cellular processes. This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies that form the foundation of stable isotope tracing, with a particular focus on its applications in drug development.

Core Principles of Stable Isotope Tracing

At its core, stable isotope tracing involves the introduction of molecules enriched with non-radioactive, heavy isotopes of common elements into a biological system.[1] These "tracers" are chemically identical to their naturally abundant, lighter counterparts and thus participate in the same biochemical reactions without perturbing the system's physiology.[2] The most frequently utilized stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[3][4]

The fundamental principle lies in the ability to distinguish and quantify the incorporation of these heavy isotopes into downstream metabolites using highly sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] This allows researchers to elucidate the flow of atoms through metabolic pathways, providing a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[6][7]

Key Concepts:

-

Isotopologues and Mass Isotopomer Distributions (MIDs): When a metabolite is synthesized from a labeled precursor, it can exist as a series of isotopologues—molecules that differ only in their isotopic composition.[1] The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID), is a key output of a stable isotope tracing experiment.[8] Analysis of MIDs provides quantitative information about the contribution of the tracer to the synthesis of a particular metabolite.[9]

-

Isotopic Enrichment: This refers to the fraction of a metabolite pool that contains the stable isotope label.[2] It is a direct measure of the extent to which the tracer has contributed to the synthesis of the metabolite.

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[2] By measuring the isotopic enrichment of metabolites over time, it is possible to calculate metabolic fluxes, providing a quantitative understanding of the activity of different pathways.

Instrumentation and Analytical Techniques

Mass spectrometry is the cornerstone of stable isotope tracing analysis due to its high sensitivity and ability to differentiate between molecules based on their mass-to-charge ratio.[9][10] The two most common configurations are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable small molecules.[11][12] A key advantage of GC-MS is the generation of reproducible fragmentation patterns, which aids in the identification of metabolites.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile.[13] Its "soft" ionization techniques minimize fragmentation, providing more information about the intact molecule.[13]

-

Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized form of mass spectrometry that provides extremely precise measurements of isotope ratios.[6][14] It is often used in studies requiring high-precision analysis of isotopic enrichment, particularly in human studies.[6]

Experimental Protocols

The successful implementation of a stable isotope tracing experiment requires meticulous planning and execution. The following sections outline the key steps involved in both in vitro (cell culture) and in vivo studies.

In Vitro Experimental Protocol: Stable Isotope Labeling in Cell Culture

This protocol provides a generalized workflow for tracing the metabolism of a labeled substrate, such as [U-¹³C]-glucose, in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- To initiate labeling, replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., glucose-free DMEM supplemented with [U-¹³C]-glucose and dialyzed fetal bovine serum).[7]

- Incubate the cells for a predetermined period to allow for the incorporation of the label into downstream metabolites. The duration of labeling is critical and depends on the metabolic pathway of interest; for example, glycolysis reaches isotopic steady state within minutes, while the TCA cycle may take a couple of hours.[7][15]

2. Metabolite Extraction:

- Rapidly quench metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold solution, such as phosphate-buffered saline.

- Extract the intracellular metabolites using a cold solvent mixture, commonly a combination of methanol, acetonitrile, and water.[16]

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[5]

3. Sample Preparation for Mass Spectrometry:

- Dry the metabolite extract, often under a stream of nitrogen or using a vacuum concentrator.

- For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility and thermal stability.[11] A common two-step derivatization process involves methoximation followed by silylation.[11]

- For LC-MS analysis, the dried extract is typically reconstituted in a solvent compatible with the chromatography method.[17]

4. Mass Spectrometry Analysis:

- Inject the prepared sample into the GC-MS or LC-MS system.

- The instrument separates the metabolites chromatographically and then detects and quantifies the different mass isotopologues of each metabolite.[12][18]

In Vivo Experimental Protocol: Stable Isotope Tracing in Animal Models

This protocol outlines a general procedure for conducting stable isotope tracing studies in animal models, such as mice.[2]

1. Tracer Administration:

- The choice of tracer delivery method is crucial and depends on the biological question.[8] Common methods include:

- Intravenous (IV) infusion: Provides a controlled and steady delivery of the tracer into the bloodstream.[2]

- Oral gavage: Simulates the natural route of nutrient absorption.[8]

- Labeled diet: Allows for long-term labeling studies.[8]

2. Tissue and Biofluid Collection:

- At a specified time point after tracer administration, collect blood and tissue samples.

- It is critical to rapidly quench metabolism in the collected tissues to prevent post-sampling metabolic changes. This is often achieved by freeze-clamping the tissue in liquid nitrogen immediately after dissection.[8]

3. Metabolite Extraction from Tissues:

- Homogenize the frozen tissue in a cold extraction solvent.

- Follow a similar extraction procedure as described for cell cultures to separate the metabolites from other cellular components.

4. Sample Preparation and Mass Spectrometry Analysis:

- Prepare the tissue extracts and biofluids (e.g., plasma) for MS analysis using the appropriate derivatization or reconstitution steps as described in the in vitro protocol.

- Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment in various metabolites.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is a large dataset of mass isotopomer distributions for numerous metabolites. This data must be corrected for the natural abundance of heavy isotopes to determine the true isotopic enrichment from the tracer.

Quantitative Data Summary

The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented.

Table 1: Fractional Contribution of [U-¹³C]-Glucose to Central Carbon Metabolism Intermediates in Cancer Cells

| Metabolite | Unlabeled (M+0) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Contribution (%) |

| Pyruvate | 0.10 | 0.05 | 0.05 | 0.80 | - | - | - | 90.0 |

| Lactate | 0.12 | 0.06 | 0.04 | 0.78 | - | - | - | 88.0 |

| Citrate | 0.30 | 0.10 | 0.50 | 0.05 | 0.05 | - | - | 70.0 |

| α-Ketoglutarate | 0.40 | 0.15 | 0.35 | 0.05 | 0.05 | - | - | 60.0 |

| Succinate | 0.45 | 0.12 | 0.30 | 0.08 | 0.05 | - | - | 55.0 |

| Malate | 0.35 | 0.10 | 0.45 | 0.05 | 0.05 | - | - | 65.0 |

| Aspartate | 0.50 | 0.15 | 0.25 | 0.05 | 0.05 | - | - | 50.0 |

This table illustrates the percentage of each metabolite pool that is derived from the [U-¹³C]-glucose tracer, as indicated by the sum of the labeled isotopologues.

Table 2: Metabolic Flux Ratios in Response to a Drug Treatment

| Metabolic Flux Ratio | Control | Drug Treated | Fold Change | p-value |

| Glycolysis / Pentose Phosphate Pathway | 3.2 | 5.1 | 1.6 | < 0.05 |

| Anaplerotic / Cataplerotic Flux | 1.1 | 0.7 | -0.4 | < 0.01 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.2 | 0.5 | 2.5 | < 0.05 |

This table demonstrates how stable isotope tracing can be used to quantify changes in the relative activity of different metabolic pathways in response to a therapeutic intervention.

Mandatory Visualizations

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in stable isotope tracing.

References

- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 11. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. organomation.com [organomation.com]

- 18. Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Tracer-Based Metabolic Pathway Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic network of metabolic pathways is paramount for deciphering disease mechanisms and developing effective therapeutic interventions. Stable isotope tracing, particularly with Carbon-13 (13C), has emerged as a cornerstone technique for quantitatively mapping the flow of metabolites—or metabolic flux—through these complex networks.[1][2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation methodologies for utilizing 13C tracers in the discovery and analysis of metabolic pathways. By tracking the journey of 13C-labeled substrates through cellular metabolism, researchers can gain unprecedented insights into the physiological and pathological states of cells, paving the way for novel diagnostic and therapeutic strategies.[1][3]

The application of 13C-based metabolic flux analysis (13C-MFA) is a powerful, model-driven technique to quantify intracellular metabolic fluxes in living cells.[4] This guide will delve into the core principles of 13C-MFA, detail the necessary experimental and analytical procedures, and provide practical examples of its application in cancer metabolism research, a field where metabolic reprogramming is a well-established hallmark.[5][6]

Core Principles of 13C Metabolic Flux Analysis

The fundamental concept behind 13C-MFA involves introducing a substrate enriched with the stable isotope 13C into a biological system.[4] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes within the metabolite pools, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]

By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the cell's metabolic network, the rates of the individual reactions (fluxes) within the network can be estimated.[7] This process of flux estimation is an optimization problem that seeks to minimize the difference between the measured and simulated labeling patterns.[6]

The power of 13C-MFA lies in its ability to provide a quantitative snapshot of the operational state of metabolic pathways, offering a more dynamic and functional view than what can be achieved through transcriptomics, proteomics, or conventional metabolomics alone.[8]

Experimental Design and Protocols

A successful 13C tracer experiment requires meticulous planning and execution. The general workflow encompasses experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[2]

Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cancer cells with [U-13C]-glucose to trace its fate through central carbon metabolism.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free cell culture medium

-

[U-13C]-Glucose

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Ice-cold 80% methanol (B129727)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-13C]-glucose to the desired concentration (e.g., 10 mM) and dialyzed FBS.[9]

-

Acclimatization: One hour before introducing the label, replace the standard medium with fresh, unlabeled medium to ensure cells are in a comparable metabolic state.[10]

-

Labeling: Aspirate the medium, wash the cells once with pre-warmed PBS, and add the pre-warmed 13C-labeling medium.[3]

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label. The duration should be sufficient to approach isotopic steady state in the metabolites of interest, which can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[11]

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity and extract metabolites.[9]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the extracts using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis.[9]

-

Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites

This protocol provides a general procedure for the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extracts

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

GC-MS instrument

Procedure:

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The instrument will separate the metabolites by gas chromatography and detect the mass-to-charge ratio (m/z) of the fragments, providing the mass isotopomer distribution for each metabolite.[12]

-

Protocol 3: NMR Spectroscopy for 13C Isotopomer Analysis

NMR spectroscopy provides detailed information on the positional labeling of carbons within a metabolite.[10] Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are particularly powerful for this purpose.[10][13]

General Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).

-

NMR Data Acquisition:

-

Acquire 1D 1H and 13C NMR spectra to identify and quantify major metabolites.

-

For detailed isotopomer analysis, acquire 2D NMR spectra.

-

1H-13C HSQC: This experiment correlates the chemical shifts of protons directly attached to carbons, providing a high-resolution map of the metabolites.[10]

-

1H-1H TOCSY: This experiment reveals correlations between all protons within a spin system, helping to identify complete amino acid spin systems.

-

HSQC-TOCSY: This combined experiment provides through-bond correlations from a 13C-attached proton to all other coupled protons in the spin system.[13]

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., Topspin).

-

The analysis of splitting patterns in the 13C dimension of HSQC spectra can reveal the 13C enrichment of neighboring carbons.[14]

-

Specialized pulse sequences, such as isotope-edited TOCSY (ITOCSY), can separate the spectra of 12C- and 13C-containing molecules, simplifying the analysis of complex mixtures.[3][9]

-

Data Presentation: Quantitative Metabolic Fluxes

The primary output of a 13C-MFA study is a quantitative flux map, which details the rates of all reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate, such as the glucose uptake rate. Below are tables summarizing metabolic flux data, providing a comparison between normal and cancer cells.

Table 1: Central Carbon Metabolism Fluxes in Normal vs. Cancer Cells

| Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Pathway |

| Glucose Uptake | 100 | 100 | - |

| Glycolysis (Glucose -> Pyruvate) | 85 | 95 | Glycolysis |

| Lactate (B86563) Production | 10 | 80 | Fermentation |

| Pentose Phosphate Pathway (oxidative) | 5 | 15 | Pentose Phosphate Pathway |

| Pyruvate -> Acetyl-CoA (PDH) | 30 | 20 | TCA Cycle Entry |

| TCA Cycle (Citrate -> a-KG) | 25 | 15 | TCA Cycle |

| Anaplerosis (Pyruvate -> OAA) | 5 | 10 | Anaplerosis |

| Glutamine Uptake | 20 | 50 | - |

| Glutamine -> a-KG | 18 | 45 | Glutaminolysis |

Note: Data are hypothetical and for illustrative purposes, but reflect general trends observed in cancer metabolism, such as increased glycolysis and lactate production (the Warburg effect) and increased glutamine utilization.[4][15]

Table 2: Key Metabolic Flux Ratios

| Flux Ratio | Normal Cells | Cancer Cells | Metabolic Significance |

| Lactate Production / Glucose Uptake | 0.12 | 0.84 | Indicates the extent of aerobic glycolysis. |

| PPP / Glycolysis | 0.06 | 0.16 | Reflects the demand for NADPH and nucleotide precursors. |

| Anaplerosis / PDH | 0.17 | 0.50 | Shows the relative importance of replenishing TCA cycle intermediates. |

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in 13C tracer studies. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflow

Central Carbon Metabolism

Conclusion

13C tracer analysis and metabolic flux analysis represent indispensable tools in the modern biological and biomedical research arsenal.[4][8] By providing a quantitative and dynamic view of cellular metabolism, these techniques offer profound insights into the metabolic reprogramming that underpins various diseases, most notably cancer.[5][6] The detailed experimental protocols and data analysis frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust 13C tracer studies. As our understanding of the metabolic intricacies of disease continues to grow, the application of these powerful methodologies will undoubtedly be at the forefront of discovering novel therapeutic targets and developing next-generation treatments.

References

- 1. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Fluxomics of Circulating Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-13C HSQC-TOCSY [nmr.chem.ucsb.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Using DL-Aspartic acid-3-13C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating metabolic pathways and fluxes, as well as for probing molecular structure and dynamics. DL-Aspartic acid-3-¹³C is a valuable tracer for investigating central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. The strategic placement of the ¹³C label at the C3 position provides unique insights into the metabolic fate of aspartate and its interconnected pathways. These application notes provide detailed protocols for utilizing DL-Aspartic acid-3-¹³C in NMR-based metabolic flux analysis.

Core Applications

The primary application of DL-Aspartic acid-3-¹³C in NMR is for Metabolic Flux Analysis (MFA) . By tracing the incorporation of the ¹³C label into various metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. Key areas of investigation include:

-

TCA Cycle Activity: Aspartate is closely linked to the TCA cycle through the malate-aspartate shuttle and its synthesis from the TCA cycle intermediate, oxaloacetate. Tracing the ¹³C label from aspartate into other metabolites like glutamate (B1630785) provides a direct measure of TCA cycle flux.

-

Anaplerosis and Cataplerosis: The entry (anaplerosis) and exit (cataplerosis) of intermediates from the TCA cycle can be monitored. DL-Aspartic acid-3-¹³C can help quantify the contribution of aspartate to these processes.

-

Amino Acid Metabolism: As a precursor to several other amino acids (lysine, methionine, threonine, and isoleucine in microorganisms and plants) and a key player in transamination reactions, this tracer can elucidate fluxes in amino acid biosynthesis and degradation pathways.[1]

-

Gluconeogenesis: The carbon skeleton of aspartate can be utilized for glucose synthesis, and the flux through this pathway can be assessed.[2]

Metabolic Fate of the ¹³C Label from DL-Aspartic acid-3-¹³C

Understanding the metabolic pathways that aspartate participates in is crucial for interpreting the NMR data. The ¹³C label at the C3 position of aspartate will be transferred to other molecules through a series of enzymatic reactions.

Caption: Workflow for a ¹³C-MFA experiment in cultured cells.

1. Cell Culture and Isotopic Labeling:

-

Culture cells of interest to mid-exponential growth phase.

-

Prepare labeling medium by supplementing basal medium (e.g., DMEM without glucose and amino acids) with a known concentration of glucose, other essential amino acids, and DL-Aspartic acid-3-¹³C. A typical starting concentration for the labeled aspartic acid is 0.1-1 mM.

-

Remove the growth medium, wash the cells with PBS, and add the pre-warmed labeling medium.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is often in the range of 6-24 hours.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Perform a three-phase extraction (e.g., using methanol, chloroform, and water) to separate polar metabolites (aqueous phase) from lipids (organic phase).

-

Collect the aqueous phase containing the polar metabolites.

3. NMR Sample Preparation and Data Acquisition:

-

Lyophilize the aqueous metabolite extract to dryness.

-

Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of a D₂O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the sample to a 5 mm NMR tube.

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

A standard 1D ¹³C experiment with proton decoupling is a good starting point.

-

2D heteronuclear correlation experiments such as ¹H-¹³C HSQC and HMBC can be used to aid in resonance assignment and to resolve overlapping signals.

-

4. Data Analysis and Flux Estimation:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Identify and assign the resonances of key metabolites based on their chemical shifts and coupling patterns.

-

Determine the fractional ¹³C enrichment and the distribution of ¹³C isotopomers for each metabolite of interest by analyzing the multiplet patterns in the ¹³C spectra.

-

Use specialized software for ¹³C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental isotopomer data to a metabolic model.

Data Presentation

Quantitative data from ¹³C NMR experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Representative ¹³C Chemical Shifts of Aspartic Acid and Related Metabolites

| Metabolite | Carbon Position | Typical Chemical Shift (ppm) in D₂O, pH 7 |

| Aspartic Acid | C2 (α-carbon) | ~54.9 |

| C3 (β-carbon) | ~39.3 | |

| C1 (α-carboxyl) | ~177.0 | |

| C4 (β-carboxyl) | ~180.3 | |

| Glutamate | C2 (α-carbon) | ~55.6 |

| C3 (β-carbon) | ~30.5 | |

| C4 (γ-carbon) | ~34.2 | |

| Malate | C2 | ~70.9 |

| C3 | ~43.5 |

Note: Chemical shifts can vary slightly depending on pH, temperature, and ionic strength.

Table 2: Example of Fractional ¹³C Enrichment Data from a Labeling Experiment

| Metabolite | Fractional ¹³C Enrichment (%) |

| Aspartate-C3 | 95.2 ± 1.5 |

| Glutamate-C2 | 25.8 ± 2.1 |

| Glutamate-C3 | 23.5 ± 1.9 |

| Malate-C2 | 30.1 ± 2.5 |

| Malate-C3 | 28.9 ± 2.3 |

Conclusion

DL-Aspartic acid-3-¹³C is a versatile and informative tracer for studying central carbon metabolism using NMR spectroscopy. The protocols and data presented here provide a framework for designing and executing experiments to quantify metabolic fluxes in various biological systems. Careful experimental design, meticulous sample preparation, and rigorous data analysis are essential for obtaining high-quality and reliable results. These application notes serve as a guide for researchers to effectively utilize this powerful tool in their metabolic investigations.

References

Application Notes and Protocols for DL-Aspartic acid-3-13C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as DL-Aspartic acid-3-13C, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[1][2] This approach is invaluable in basic research, drug discovery, and metabolic engineering for understanding cellular physiology and identifying metabolic reprogramming in disease states like cancer.[3]

This compound is a positionally labeled tracer that can provide specific insights into the activity of the Tricarboxylic Acid (TCA) cycle and related pathways. The 13C label at the C3 position of aspartate allows for the precise tracking of this carbon atom as it enters central carbon metabolism, primarily through the conversion of aspartate to oxaloacetate.

Principle of this compound Tracing

This compound enters the central carbon metabolism primarily through its transamination to oxaloacetate, a key intermediate in the TCA cycle. The position of the 13C label at the C3 position of aspartate directly corresponds to the C3 position of oxaloacetate upon conversion. As this labeled oxaloacetate participates in the TCA cycle, the 13C atom is systematically transferred to other intermediates, providing a distinct labeling pattern that can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, the relative fluxes through different arms of the TCA cycle and connected pathways can be determined.

Applications in Metabolic Research

The use of this compound as a tracer is particularly useful for investigating:

-

TCA Cycle Dynamics: Tracing the fate of the 13C label from aspartate through the TCA cycle can reveal the rates of oxidative and reductive metabolism.

-

Anaplerotic and Cataplerotic Fluxes: The entry of 13C-labeled aspartate into the TCA cycle is an anaplerotic flux. The labeling patterns in downstream metabolites can help quantify this and other fluxes that replenish or drain TCA cycle intermediates.

-

Amino Acid Metabolism: The interconnectedness of amino acid and central carbon metabolism can be explored by tracking the transfer of the 13C label from aspartate to other amino acids like glutamate.

-

Metabolic Phenotyping of Cancer Cells: Cancer cells often exhibit rewired metabolism. This compound can be used to probe these alterations, particularly in cancers where aspartate metabolism is crucial for proliferation, such as under hypoxic conditions.[4]

Experimental Workflow for 13C Metabolic Flux Analysis

The general workflow for a 13C-MFA experiment involves several key steps, from experimental design to data analysis.

Detailed Experimental Protocol

This protocol provides a general framework for conducting a 13C-MFA study using this compound in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

I. Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically mid-log phase).

-

Media Preparation: Prepare a labeling medium that is identical to the standard growth medium but with unlabeled aspartate replaced by this compound at a known concentration. The concentration of the tracer may need to be optimized but is often in the physiological range.

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. The time required can vary depending on the cell line and the turnover rates of the metabolites of interest, and it is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal labeling time.[5]

-

II. Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.

-

Quenching:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a pre-chilled quenching solution, such as 80:20 methanol:water at -80°C, to the culture vessel.

-

-

Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Perform a freeze-thaw cycle to ensure complete cell lysis.

-

Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

III. Sample Preparation for GC-MS Analysis

-

Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract, and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.

-

IV. GC-MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separation: Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms) to separate the individual metabolites.

-

Detection: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.[6]

-

Data Acquisition: Collect the mass spectra for all detected metabolites.

Data Analysis and Interpretation

I. Data Correction

The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 29Si, 15N) to accurately determine the fractional enrichment from the labeled tracer.

II. Mass Isotopomer Distribution (MID) Analysis

The corrected data will yield the mass isotopomer distribution (MID) for each metabolite of interest. The MID is a vector that represents the fractions of the metabolite pool containing 0, 1, 2, ... n heavy isotopes (M+0, M+1, M+2, ... M+n).

III. Flux Estimation

Metabolic fluxes are estimated by fitting the experimentally measured MIDs to a computational model of the cellular metabolic network. This is typically done using specialized software packages (e.g., INCA, Metran) that employ iterative algorithms to minimize the difference between the measured and simulated MIDs.[5]

Expected Labeling Patterns from this compound

When this compound is used as a tracer, the 13C label is introduced into the TCA cycle at the C3 position of oxaloacetate. The subsequent reactions of the TCA cycle will distribute this label in a predictable manner.

References